molecular formula C8H5ClN2O B7968397 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde

3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B7968397
M. Wt: 180.59 g/mol
InChI Key: IRXIHXHKGOFSMK-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system with a chloro substituent at the 3-position and an aldehyde group at the 8-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the chloro position with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution

    Reduction: Sodium borohydride in methanol

    Substitution: Amines or thiols in the presence of a base like triethylamine

Major Products

    Oxidation: 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

    Reduction: 3-Chloroimidazo[1,2-a]pyridine-8-methanol

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo-pyridine ring.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
  • 8-Chloro-imidazo[1,2-a]pyridine-6-carbaldehyde

Uniqueness

3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chloro and aldehyde groups can significantly affect the compound’s ability to interact with biological targets and undergo specific chemical transformations.

Properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXIHXHKGOFSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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